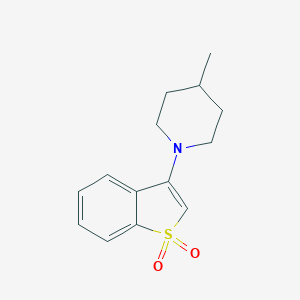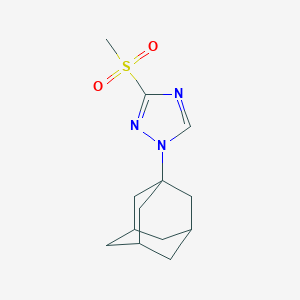
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea, also known as BIPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to form stable complexes with drugs and release them in a controlled manner.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in lab experiments is its potential as a versatile tool for various applications, including cancer research, neurology, and drug delivery. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a drug carrier for targeted drug delivery. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in combination with other agents may enhance its efficacy in various applications.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea involves the reaction of 5-hydroxymethyl-1,3-benzodioxole and 9-xanthenylisocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential applications in various fields, including cancer research, neurology, and drug delivery. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a drug carrier, as it can form stable complexes with drugs and release them in a controlled manner.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea |
|---|---|
Formule moléculaire |
C22H18N2O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-12-14-9-10-19-20(11-14)27-13-26-19)24-21-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)21/h1-11,21H,12-13H2,(H2,23,24,25) |
Clé InChI |
VCRGUIIMXLRDNX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)




